5-chloro-8-[3-(2-methylphenoxy)propoxy]quinoline
Overview
Description
5-chloro-8-[3-(2-methylphenoxy)propoxy]quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-8-[3-(2-methylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone, followed by chlorination at the 5-position using reagents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-8-[3-(2-methylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the quinoline core or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-8-[3-(2-methylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and propoxy groups contribute to its binding affinity and specificity. For example, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-chloro-8-(3-substituted propoxy)quinolines: These compounds share a similar quinoline core but differ in the nature of the substituents at the 3-position.
5-chloro-8-methoxyquinoline: This compound has a methoxy group instead of the 3-(2-methylphenoxy)propoxy group, leading to different chemical and biological properties.
Uniqueness
5-chloro-8-[3-(2-methylphenoxy)propoxy]quinoline is unique due to the specific combination of substituents, which imparts distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-8-[3-(2-methylphenoxy)propoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-6-2-3-8-17(14)22-12-5-13-23-18-10-9-16(20)15-7-4-11-21-19(15)18/h2-4,6-11H,5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXQSTURUFEHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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